molecular formula C26H23BrClN3O2S B11441637 5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11441637
M. Wt: 556.9 g/mol
InChI Key: DXQRHEUNFNHHNT-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the pyrimidoquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidoquinoline core.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent.

    Attachment of the chlorobenzylsulfanyl group: This step involves the reaction of the pyrimidoquinoline core with a chlorobenzylsulfanyl reagent under suitable conditions.

    Final modifications: The final step includes any necessary modifications to achieve the desired compound, such as purification and characterization.

Industrial production methods may involve optimization of these steps to improve yield and efficiency, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the compound, leading to the formation of addition products.

Scientific Research Applications

5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be compared with similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substitutions, leading to variations in their properties and applications.

    Other pyrimidoquinoline derivatives: These compounds share the pyrimidoquinoline core but have different substituents, resulting in diverse chemical and biological activities.

Properties

Molecular Formula

C26H23BrClN3O2S

Molecular Weight

556.9 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H23BrClN3O2S/c1-26(2)11-18-21(19(32)12-26)20(15-6-8-16(27)9-7-15)22-23(29-18)30-25(31-24(22)33)34-13-14-4-3-5-17(28)10-14/h3-10,20H,11-13H2,1-2H3,(H2,29,30,31,33)

InChI Key

DXQRHEUNFNHHNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

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